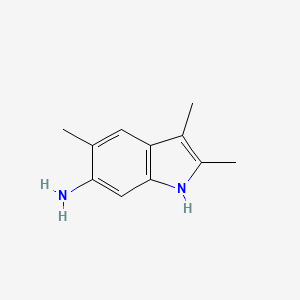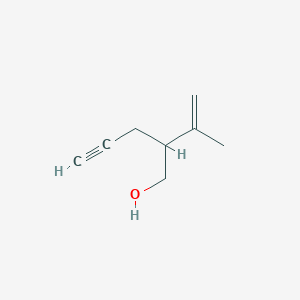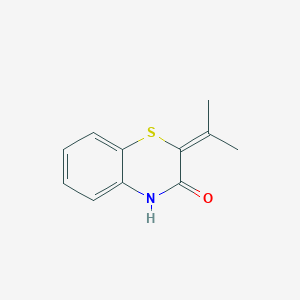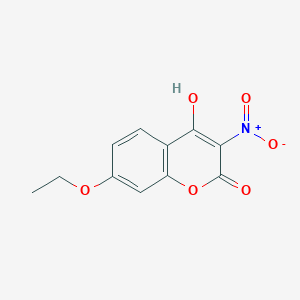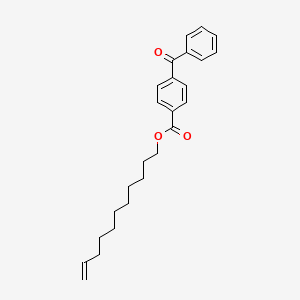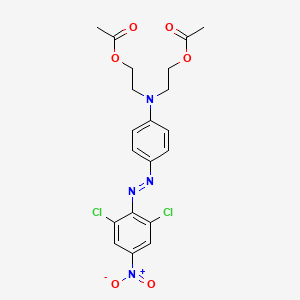
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: is a complex organic compound belonging to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazole ring substituted with ethyl, methylsulfanyl, and diphenyl groups, and an iodide ion as a counterion. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry and materials science.
準備方法
The synthesis of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The ethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific reagents and conditions to ensure selective substitution.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkyl iodide to form the triazolium salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: undergoes various chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or pseudohalides, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies.
Medicine: Triazolium salts, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, including ionic liquids and catalysts for chemical reactions.
作用機序
The mechanism of action of 5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methylsulfanyl groups may also contribute to the compound’s overall reactivity and stability.
類似化合物との比較
5-Ethyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide: can be compared with other triazolium salts, such as:
1,2,4-Triazolium iodide: Lacks the ethyl and methylsulfanyl substitutions, resulting in different chemical properties and reactivity.
3-Methyl-1,2,4-triazolium iodide: Contains a methyl group instead of the ethyl and methylsulfanyl groups, affecting its biological activity and applications.
1,4-Diphenyl-1,2,4-triazolium iodide: Similar structure but without the ethyl and methylsulfanyl groups, leading to variations in its chemical behavior and uses.
The uniqueness of This compound lies in its specific substitutions, which confer distinct chemical and biological properties.
特性
CAS番号 |
56017-94-8 |
|---|---|
分子式 |
C17H20IN3S |
分子量 |
425.3 g/mol |
IUPAC名 |
5-ethyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C17H19N3S.HI/c1-3-16-19(14-10-6-4-7-11-14)17(21-2)18-20(16)15-12-8-5-9-13-15;/h4-13,16H,3H2,1-2H3;1H |
InChIキー |
KSICGQDLWFLGAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1[NH+](N=C(N1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Biphenyl]-4-yl (heptyloxy)acetate](/img/structure/B14631492.png)


